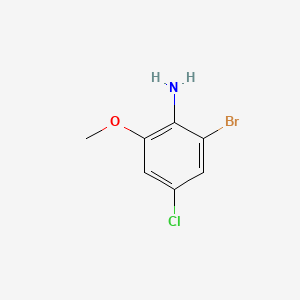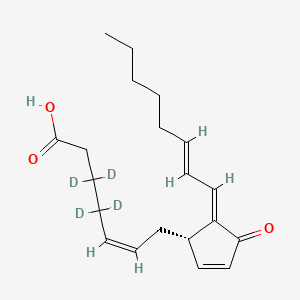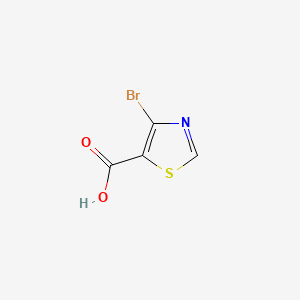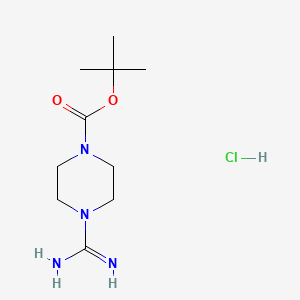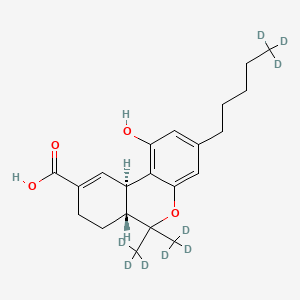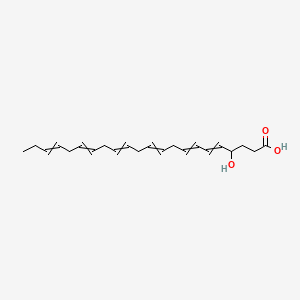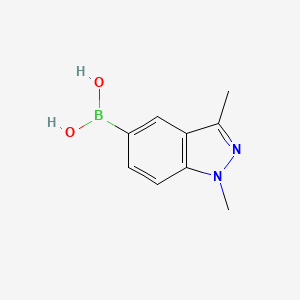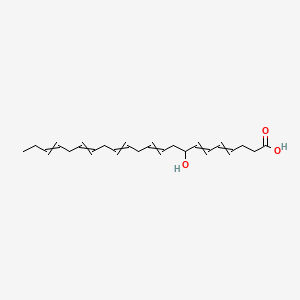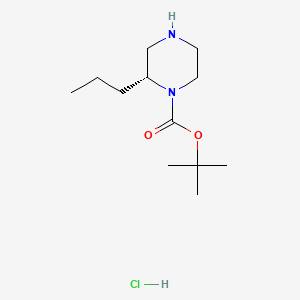
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217449-00-7 . It has a molecular weight of 264.8 and its IUPAC name is tert-butyl (2R)-2-propyl-1-piperazinecarboxylate hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C12H25ClN2O2 . The InChI Code is 1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14 (10)11 (15)16-12 (2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Environmental Science and Toxicology
Research has been conducted on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butyl compounds. These studies highlight the detection of SPAs in various environmental matrices and their potential toxic effects, including hepatic toxicity and endocrine disrupting effects. Future studies are suggested to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Pharmacology and Drug Development
Research on arylpiperazine derivatives, which are structurally related to the queried compound, has highlighted their clinical application in treating depression, psychosis, or anxiety. These studies explore the metabolism of these derivatives, including their transformation into metabolites with varying pharmacological effects. There is also an emphasis on the need for further exploration of these metabolites in pharmacological actions (Caccia, 2007).
Materials Science and Engineering
The chemical recycling of poly(ethylene terephthalate) (PET) has been reviewed, focusing on hydrolysis and glycolysis methods to recover pure monomers or produce value-added materials. This research is relevant to discussions on the recycling and repurposing of materials through chemical processes, which may involve compounds with tert-butyl groups as intermediates or catalysts (Karayannidis & Achilias, 2007).
Chromatography and Analytical Techniques
Hydrophilic interaction chromatography (HILIC) has been reviewed for its utility in separating polar, weakly acidic or basic samples, with emphasis on the properties of stationary phases used in this technique. This research could be relevant to the analysis and separation of compounds like "(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride" in complex mixtures (Jandera, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-propylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARVVALJLDDLV-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662473 |
Source


|
| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1217449-00-7 |
Source


|
| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

